molecular formula C13H15BrN2O2 B014094 N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 142959-59-9

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No. B014094
M. Wt: 311.17 g/mol
InChI Key: FNHLXIXCQDGUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is achieved through a practical method involving the direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen. This process is followed by flash-chromatography to isolate the desired compound. The bromination step is critical, as it introduces the bromine at the C-2 position of the indole moiety, significantly altering the molecule's biological activity (Duranti et al., 1992).

Molecular Structure Analysis

The molecular structure of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide has been examined using various spectroscopic techniques. Infrared (IR) spectroscopy and density functional theory (DFT) methods have been employed to optimize the geometry of the molecule and predict its vibrational modes. These studies provide insights into the molecule's configuration and the effects of bromination on its structure (Su Xue-ju, 2015).

Chemical Reactions and Properties

The compound exhibits potent agonistic activity towards melatonin receptors, demonstrating a higher relative binding affinity than melatonin itself in vitro. It also shows enhanced activity in physiological assays, including the inhibition of cortical neurons' spontaneous firing activity and the potentiation of the inhibitory effect of GABA. These chemical properties suggest its utility in studying melatonin's physiological roles and potential therapeutic applications (Duranti et al., 1992).

Scientific Research Applications

  • Synthetic Intermediate : It serves as a key intermediate in the synthesis of selective EGFR kinase inhibitors, contributing to cancer research and treatment (Jiang et al., 2011).

  • Crystallographic Studies : This compound is used in crystallographic studies to understand its molecular structure and properties (Baranova et al., 2012).

  • Biological Activity : Analog compounds of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide have shown notable antimicrobial activity and low cytotoxicity, making them relevant in medical research (Kaplancıklı et al., 2012).

  • Synthetic Product Development : It is used in the development of synthetic products derived from bicyclo[3.3.1]nonane-2,6-dione, indicating its utility in complex organic synthesis (Baranova et al., 2007).

  • Melatonin Analog : Related compounds have been identified as potent melatonin analogs, suggesting its potential use in neurological and sleep-related research (Tinant et al., 1994).

  • Molecular Geometry : The compound exhibits a tweezer-like geometry, making it relevant in studies of molecular self-assembly and nanotechnology (Kalita & Baruah, 2010).

Safety And Hazards

Specific safety and hazard information for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications and future directions for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” and similar compounds are subjects of ongoing research. For instance, indole derivatives have been studied for their potential antihyperglycemic and antioxidant activities2, suggesting possible applications in the treatment of diabetes and other conditions associated with oxidative stress.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLXIXCQDGUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162239
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

CAS RN

142959-59-9
Record name 2-Bromomelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromo succinimide (0.89 g, 5 mmol) was added to a solution of melatonin (1.16 g, 5 mmol) in acetic acid (20 mL). The reaction mixture was stirred under N2 at room temperature for 4 h, then cooled at 0° C., neutralized with a 50% solution of NaOH and extracted with ethyl acetate. The combined organic layers were washed with NaCl solution, dried (Na2SO4) and concentrated. Purification by flash chromatography (silica gel; ethyl acetate/cyclohexane 6:4) and crystallization gave 0.467 g (30% yield) of 4k as white solid, mp 141°-142° C. IR νmax : 3460, 3300, 1650. 1H NMR: 1.99 (s, 3H, COCH3); 2.92(t, 2H, β -CH2), 3.54(q, 2H, α-CH2), 3.86(s, 3H, OCH3), 5.53(br s, 1H, NH), 6.85-7.23(m, 3Harom), 8.15(br s, 1H, NHindole).
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 2
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Citations

For This Compound
1
Citations
F Grande, MA Occhiuzzi, G Ioele, G Ragno… - European Journal of …, 2018 - Elsevier
The present review lists the papers and patents dealing with the class of polycondensed heterocycles called benzopyrroloxazines published in the last decades. The survey is limited to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.